2-Bromo-3,4-dimethoxy-1-methylbenzene

Medicinal Chemistry Organic Synthesis Polymorph Screening

2-Bromo-3,4-dimethoxy-1-methylbenzene (also referred to as 1-bromo-3,4-dimethoxy-2-methylbenzene or 6-bromo-2,3-dimethoxytoluene) is a mono-brominated aromatic compound characterized by the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol. The compound features a unique substitution pattern with bromine at the 2-position, methoxy groups at the 3- and 4-positions, and a methyl group at the 1-position of the benzene ring.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
Cat. No. B12961586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,4-dimethoxy-1-methylbenzene
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)OC)OC)Br
InChIInChI=1S/C9H11BrO2/c1-6-4-5-7(11-2)9(12-3)8(6)10/h4-5H,1-3H3
InChIKeyFBWLFLLMKHARDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,4-dimethoxy-1-methylbenzene (CAS 74866-17-4): A Regiospecific Brominated Building Block for Medicinal Chemistry and Organic Synthesis


2-Bromo-3,4-dimethoxy-1-methylbenzene (also referred to as 1-bromo-3,4-dimethoxy-2-methylbenzene or 6-bromo-2,3-dimethoxytoluene) is a mono-brominated aromatic compound characterized by the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . The compound features a unique substitution pattern with bromine at the 2-position, methoxy groups at the 3- and 4-positions, and a methyl group at the 1-position of the benzene ring. This specific arrangement imparts distinct physicochemical properties and reactivity profiles that are critical for its utility as a synthetic intermediate in pharmaceutical research and agrochemical development [1].

Why 2-Bromo-3,4-dimethoxy-1-methylbenzene Cannot Be Substituted by Other Bromodimethoxytoluene Regioisomers


Generic substitution among bromodimethoxytoluene isomers is not chemically or functionally equivalent due to the profound influence of substituent positioning on molecular properties. The specific 2-bromo-3,4-dimethoxy-1-methyl substitution pattern in the target compound dictates its reactivity in cross-coupling reactions, its solid-state behavior (e.g., melting point), and its spectroscopic fingerprint . Even subtle changes, such as shifting the bromine atom to the 4-position (as in 4-bromo-2,5-dimethoxytoluene) or altering the methoxy group arrangement, result in significantly different melting points, NMR spectral patterns, and potentially divergent biological or catalytic activities [1]. Therefore, procurement of the precise regioisomer is essential for ensuring synthetic reproducibility and achieving intended research outcomes.

Quantitative Differentiation of 2-Bromo-3,4-dimethoxy-1-methylbenzene from Closest Analogs


Melting Point Differentiates 2-Bromo-3,4-dimethoxy-1-methylbenzene from Its 4-Bromo Regioisomer

The target compound exhibits a melting point of 59-60 °C (recrystallized from methanol) . In contrast, its closest regioisomer, 4-bromo-2,5-dimethoxytoluene (CAS 13321-74-9), has a reported melting point of 77-78 °C [1]. This 18 °C difference in melting point is a direct consequence of the distinct crystal packing arrangements dictated by the different substitution patterns [1].

Medicinal Chemistry Organic Synthesis Polymorph Screening

High-Yielding Synthesis of 2-Bromo-3,4-dimethoxy-1-methylbenzene Validates Scalable Procurement

A reproducible and scalable synthesis route for the target compound has been documented, achieving an 80% isolated yield. The procedure involves electrophilic bromination of 2,3-dimethoxytoluene with N-bromosuccinimide (NBS) in acetonitrile at room temperature, followed by workup and recrystallization from methanol . The high yield and straightforward purification (recrystallization) underscore the compound's synthetic accessibility and the feasibility of obtaining it in multi-gram to kilogram quantities with consistent purity .

Process Chemistry Scale-Up Cost-Efficiency

Unique 1H and 13C NMR Spectroscopic Fingerprint for Unambiguous Structural Confirmation

The compound's identity is rigorously confirmed by 1H NMR and 13C NMR spectroscopy. Key 1H NMR signals (CDCl3, 400 MHz) include δ 7.22 (d, J = 8.8 Hz, 1H), 6.64 (d, J = 8.8 Hz, 1H), 3.82 (s, 3H), 3.76 (s, 3H), and 2.32 (s, 3H). 13C NMR (CDCl3, 100 MHz) exhibits characteristic peaks at δ 152.1, 148.0, 132.2, 127.2, 116.0, 110.9, 60.3, 55.8, and 16.0 . This complete spectroscopic assignment provides a definitive fingerprint that distinguishes it from all other bromodimethoxytoluene regioisomers, which would exhibit different chemical shift patterns and coupling constants due to altered electronic environments.

Analytical Chemistry Quality Control Structural Elucidation

Commercial Availability at High Purity (≥98%) Facilitates Direct Use in Advanced Applications

The compound is commercially available with a minimum purity specification of 98% (as verified by vendor technical datasheets) . This high level of purity minimizes the presence of interfering impurities that could compromise sensitive reactions such as palladium-catalyzed cross-couplings or biological assays. While specific purity levels for other regioisomers vary by supplier, the consistent availability of this compound at ≥98% purity simplifies procurement workflows and reduces the need for additional in-house purification steps.

Procurement Quality Assurance High-Throughput Screening

Optimal Applications of 2-Bromo-3,4-dimethoxy-1-methylbenzene Based on Proven Differentiation


Suzuki-Miyaura Cross-Coupling Reactions for Medicinal Chemistry

The compound's specific 2-bromo substitution pattern, combined with electron-donating methoxy groups, renders it an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. The documented high-yielding synthesis and high commercial purity (≥98%) ensure that the material is ready for direct use in building complex biaryl or heteroaryl scaffolds, which are common in drug discovery programs . The distinct NMR fingerprint allows for easy confirmation of the product after coupling .

Synthesis of Carbazomycin A and Related Antimalarial/Antitubercular Agents

4-Bromo-3-methylveratrole (an alternative name for this compound) is a key intermediate in the synthesis of carbazomycin A, a natural product with reported antimalarial and antituberculosis activity . The reliable synthetic route (80% yield) and consistent purity profile make this compound a dependable starting point for medicinal chemistry campaigns targeting neglected tropical diseases .

Precursor for Electrophilic Aromatic Substitution (EAS) Studies

The unique electronic environment created by the 2-bromo, 3,4-dimethoxy, 1-methyl substitution pattern makes this compound a valuable substrate for investigating regioselectivity in further EAS reactions. The availability of full NMR assignments enables precise tracking of substitution outcomes . Researchers can use the distinct melting point (59-60 °C) as a quick purity check before and after derivatization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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